2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylsulfanyl group at the 2-position, a piperazino group at the 4-position, and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be substituted by nucleophiles such as amines or hydrazines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Cross-Coupling Reactions: The trifluoromethyl group can be involved in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, hydrazines, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2-amino-4-piperazino-6-(trifluoromethyl)pyrimidine derivative .
Scientific Research Applications
2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be incorporated into agrochemical formulations to enhance pest control efficacy.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
Uniqueness
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazino group can improve its pharmacokinetic profile .
Properties
IUPAC Name |
2-methylsulfanyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4S/c1-18-9-15-7(10(11,12)13)6-8(16-9)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKRABBZUBJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.